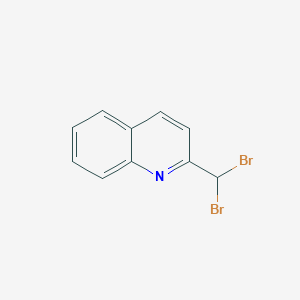

2-(Dibromomethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dibromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSFUCJYOKYMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968642 | |

| Record name | 2-(Dibromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53867-81-5 | |

| Record name | Quinoline, 2-(dibromomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dibromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conversion to Dibromomethyl Derivatives:with the Methyl Quinoline 4 Carboxylate in Hand, the Final Step is the Bromination of the 2 Methyl Group. This Transformation is Reliably Carried out Using a Radical Bromination Reaction.nih.govthe Process Involves Treating the Substrate with N Bromosuccinimide Nbs in the Presence of a Radical Initiator Like Benzoyl Peroxide Bpo Under Heat or Light, Which Facilitates the Substitution of the Benzylic Hydrogens with Bromine Atoms.nih.govthe Use of at Least Two Equivalents of Nbs is Necessary to Achieve the Desired Dibromination.

| Parameter | Reagents & Conditions | Purpose |

| Core Synthesis | Aniline, Aldehyde, Pyruvic Acid | Doebner reaction to form the quinoline-4-carboxylic acid precursor. atlantis-press.com |

| Esterification | Methanol, Acid Catalyst | Formation of the methyl ester. |

| Derivatization | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄, Heat/Light | Radical bromination of the 2-methyl group to a 2-(dibromomethyl) group. nih.gov |

Chemical Reactivity and Transformations of 2 Dibromomethyl Quinoline Structures

Reactivity Profile of the Dibromomethyl Group

The dibromomethyl group (-CHBr₂) attached to the quinoline (B57606) ring is the primary site of many chemical reactions, largely due to the presence of two bromine atoms, which are good leaving groups.

Nucleophilic Substitution Reactions Facilitated by the Dibromomethyl Moiety

The carbon atom of the dibromomethyl group is electrophilic and, therefore, susceptible to attack by nucleophiles. libretexts.org This facilitates nucleophilic substitution reactions where the bromine atoms are replaced by a variety of functional groups. For instance, the hydrolysis of dibromomethyl groups is a known method for the synthesis of aldehydes. scribd.com Over-bromination of a methyl group can lead to the formation of dibromo byproducts like 4-(dibromomethyl)-2-methoxyquinoline.

These reactions typically proceed through a sequential displacement of the bromine atoms. The first substitution is generally faster than the second, allowing for the potential to isolate monosubstituted intermediates under controlled conditions. A wide range of nucleophiles, including alkoxides, amines, and thiolates, can be employed to introduce new functionalities.

Table 1: Examples of Nucleophilic Substitution on Dibromomethylquinolines

| Reactant | Nucleophile | Product | Reference |

| 2-(Dibromomethyl)quinoline | H₂O | 2-Quinolinecarboxaldehyde | scribd.com |

| 4-(Dibromomethyl)-2-methoxyquinoline | - | (Over-bromination byproduct) |

Strategic Functionalization for the Creation of Complex Molecular Scaffolds

The reactivity of the dibromomethyl group provides a strategic entry point for the construction of more elaborate molecular architectures. researchgate.net By choosing appropriate nucleophiles and reaction conditions, chemists can introduce side chains and build fused ring systems onto the quinoline core. researchgate.netresearchgate.net This versatility is crucial in medicinal chemistry and materials science for creating novel compounds with specific biological or physical properties. researchgate.netbrieflands.com For example, the reaction of 2-(dibromomethyl)quinoxaline (B12806211) with α-dicarbonyl derivatives leads to the synthesis of substituted quinoline derivatives. researchgate.net

The ability to perform sequential substitutions allows for the stepwise assembly of complex structures. This controlled functionalization is a powerful tool for creating libraries of related compounds for screening purposes or for the total synthesis of natural products containing the quinoline motif.

Radical Reactions Involving Tribromomethylquinolines and Analogous Halogenated Systems

While the focus is on the dibromomethyl compound, it's relevant to consider analogous radical reactions. Radical bromination of methylquinolines using reagents like N-bromosuccinimide (NBS) can lead to the formation of bromomethyl and subsequently dibromomethyl derivatives. rsc.orgiucr.org For instance, the radical bromination of ethyl 2,4-dimethylquinoline-3-carboxylate with NBS can be challenging due to the formation of multiple byproducts, making the isolation of the desired 2,4-bis(bromomethyl)quinoline-3-carboxylate difficult. rsc.org A more successful approach involves the radical bromination of ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate to yield ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. rsc.org

These reactions are often initiated by light or a radical initiator like benzoyl peroxide. iucr.org The stability of the resulting quinolinyl-methyl radical intermediate plays a significant role in the reaction's feasibility and regioselectivity.

Intrinsic Reactivity of the Quinoline Nucleus

The quinoline ring system itself possesses a distinct reactivity pattern, influenced by the electron-withdrawing nature of the nitrogen atom. This affects both electrophilic and nucleophilic substitution reactions on the aromatic core.

Electrophilic Aromatic Substitution Patterns within the Quinoline Ring

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. researchgate.net When such reactions do occur, substitution preferentially takes place on the benzene ring (carbocycle) rather than the pyridine (B92270) ring, as the former is more electron-rich. researchgate.netquimicaorganica.org The positions most susceptible to electrophilic attack are C-5 and C-8. quimicaorganica.orguop.edu.pk This regioselectivity is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction. vaia.com

For example, nitration of quinoline with a mixture of nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation at high temperatures can lead to substitution at these positions. uop.edu.pk

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

| Reaction | Reagents | Major Products | Reference |

| Nitration | HNO₃, H₂SO₄ | 5-Nitroquinoline, 8-Nitroquinoline | uop.edu.pk |

| Sulfonation | H₂SO₄ (fuming), 220°C | Quinoline-8-sulfonic acid, Quinoline-5-sulfonic acid | uop.edu.pk |

Nucleophilic Aromatic Substitution Character and Site Selectivity

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNA) occurs more readily on the electron-deficient pyridine ring of the quinoline nucleus. researchgate.netquimicaorganica.org The presence of the electronegative nitrogen atom makes the C-2 and C-4 positions particularly susceptible to nucleophilic attack. quimicaorganica.orgnumberanalytics.com This is because the negative charge in the intermediate (Meisenheimer complex) can be effectively stabilized by being delocalized onto the nitrogen atom. quimicaorganica.org

Generally, C-4 is slightly more reactive than C-2. imperial.ac.uk For a successful SNA reaction, a good leaving group, such as a halide, must be present at the 2- or 4-position. Reactions with strong nucleophiles like sodamide or organolithium reagents can even displace a hydride ion, as seen in the Chichibabin reaction to form aminoquinolines. uop.edu.pk

Table 3: Common Nucleophilic Aromatic Substitutions on Quinoline

| Reactant | Nucleophile | Product | Position of Substitution | Reference |

| Quinoline | NaNH₂/liq. NH₃ | 2-Aminoquinoline | 2 | uop.edu.pk |

| Quinoline | KOH, 220°C | 2-Hydroxyquinoline | 2 | uop.edu.pk |

| Quinoline | n-BuLi | 2-n-Butylquinoline | 2 | uop.edu.pk |

| Halogenated Quinolines | Various Nucleophiles | Substituted Quinolines | 2 or 4 | quimicaorganica.org |

Mechanistic Investigations of Key Chemical Transformations

Elucidation of Reaction Intermediates and Transition States

The mechanisms of catalyzed coupling reactions involving substrates like this compound are complex and often proceed through a series of well-defined intermediates and transition states. While specific computational and experimental studies on this compound are limited, the general mechanistic pathways for related transformations provide valuable insights.

Reaction Intermediates:

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically initiates with the oxidative addition of the C-Br bond of the dibromomethyl group to a Pd(0) complex, forming a Pd(II) intermediate. wikipedia.org For a geminal dihalide like this compound, this step could occur sequentially. The resulting organopalladium(II) species is a key intermediate.

Following oxidative addition, transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) occurs to generate a new diorganopalladium(II) complex. rsc.orgnih.gov Finally, reductive elimination from this complex yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.org

In the context of deaminative coupling, radical intermediates are often proposed. rsc.org For instance, in a nickel-catalyzed reaction, single-electron transfer (SET) from a Ni(I) species to an activated amine derivative can generate an alkyl radical, which then combines with an arylnickel(II) intermediate to form a Ni(III) species prior to reductive elimination.

Transition States:

The energetics and geometries of transition states govern the rate and selectivity of these reactions. acs.org For example, in the oxidative addition step, the transition state involves the breaking of the C-Br bond and the formation of new C-Pd and Pd-Br bonds. The structure of the ligand on the palladium center plays a crucial role in stabilizing this transition state and influencing the reaction's efficiency.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the structures of these fleeting species. acs.orgnih.gov For the oxidation of quinoline by quinoline 2-oxidoreductase, DFT calculations have been used to predict the transition state structure, which was confirmed by the presence of a single imaginary frequency. acs.org Similar computational approaches could be applied to model the transition states in catalyzed coupling reactions of this compound to understand substituent effects and predict reactivity.

Analysis of Stereochemical Outcomes in Synthetic Pathways

The stereochemistry of reactions involving this compound is of significant interest, particularly when new chiral centers are formed. The dibromomethyl group itself is prochiral, meaning that substitution of one of the bromine atoms will generate a stereocenter.

If a single bromine atom of the dibromomethyl group is substituted in a cross-coupling reaction, a new chiral center is created at the benzylic position. The stereochemical outcome of such a reaction would depend on the mechanism and the nature of the catalyst and ligands used. For instance, in asymmetric catalysis, the use of chiral ligands on the metal center can induce facial selectivity in the attack of the nucleophile, leading to the preferential formation of one enantiomer.

The stereochemical course of reactions can be complex. For example, in some palladium-catalyzed allylic cross-coupling reactions, erosion of enantiomeric excess can occur due to conformational isomerization during β-hydride elimination. uou.ac.in Understanding these pathways is crucial for designing stereoselective syntheses.

The relative stereochemistry of products can often be determined using spectroscopic techniques like Nuclear Overhauser Effect (NOE) NMR experiments, while the absolute configuration can be established by X-ray crystallography of a crystalline derivative or by comparison with an authentic chiral standard.

While there is no specific literature detailing the stereochemical outcomes of reactions at the dibromomethyl group of this compound, the principles of stereoselective synthesis are well-established and would be applicable. For example, the use of a chiral catalyst could, in principle, allow for the enantioselective mono-substitution of the dibromomethyl group, providing access to enantioenriched 2-(bromomethyl)aryl-quinolines.

Applications of 2 Dibromomethyl Quinoline As a Synthetic Precursor and in Materials Science

A Versatile Precursor in Complex Organic Synthesis

The reactivity of the dibromomethyl group makes 2-(dibromomethyl)quinoline an important intermediate in the creation of intricate molecular frameworks. chemimpex.com This functional group is susceptible to nucleophilic substitution and other transformations, enabling chemists to introduce a variety of other functional groups and build upon the quinoline (B57606) scaffold. chemimpex.com

Precursor for Advanced Heterocyclic and Polycyclic Systems

This compound is a key starting material for the synthesis of more complex heterocyclic and polycyclic systems. The dibromomethyl group can be converted into other functional groups, such as aldehydes or carboxylic acids, which can then participate in cyclization reactions to form fused ring systems. For instance, derivatives of 2-(bromomethyl)quinoline (B1281361) have been utilized in one-pot, three-step procedures to create 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, demonstrating the utility of the bromomethylquinoline core in constructing elaborate heterocyclic structures. scielo.brresearchgate.net This approach allows for the efficient assembly of molecules that combine the quinoline and benzofuran (B130515) motifs, which are of interest for their potential pharmacological properties. researchgate.net

The transformation of the dibromomethyl group provides a gateway to a diverse range of substituted quinolines. For example, the reaction of this compound with various nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of complex organic molecules. chemimpex.com This versatility has been exploited in the synthesis of various quinoline derivatives with potential applications in medicinal chemistry and materials science. chemimpex.com

Development of Advanced Materials with Enhanced Properties

The unique properties of the quinoline nucleus, combined with the reactivity of the dibromomethyl group, make this compound a valuable component in the design of advanced materials. chemimpex.comchemimpex.com Quinoline-based materials have shown promise in a variety of applications due to their electronic and photophysical properties. nih.govmdpi.comresearchgate.net

Integration into Polymer and Coating Architectures

Derivatives of this compound can be incorporated into polymer and coating architectures to impart specific functionalities. chemimpex.comchemimpex.com The bromine atoms in the dibromomethyl group can serve as sites for polymerization or as reactive handles for grafting onto polymer backbones. Quinoline-based polymers are of interest for their potential use in a variety of applications, including as components of light-emitting diodes and sensors. researchgate.net The incorporation of quinoline moieties can influence the optical and electronic properties of the resulting polymers. researchgate.net

Influence on Material Characteristics such as Flame Retardancy and Thermal Stability

The presence of bromine in this compound suggests its potential use in developing flame-retardant materials. chemimpex.com Halogenated compounds, particularly those containing bromine, are known to be effective flame retardants. inchem.orggoogle.com They can act in the gas phase by interrupting the radical chain reactions of combustion or in the condensed phase by promoting char formation. mdpi.com The incorporation of bromine-containing units like this compound into polymers can enhance their thermal stability and reduce their flammability. chemimpex.com Graphene and its derivatives have also been explored in conjunction with other flame retardants to improve the fire resistance of polymeric materials. mdpi.com

Potential in Organic Light-Emitting Diode (OLED) Components

While direct applications of this compound in OLEDs are not extensively documented, related quinoline derivatives have shown significant promise as materials for various layers within OLED devices. nih.govmdpi.comnih.govtku.edu.twresearchgate.net Quinoline-based compounds can function as electron-transporting materials, hole-transporting materials, or as fluorescent emitters. nih.govmdpi.comnih.gov For instance, anthracene (B1667546) derivatives with quinoline moieties have been synthesized and used as blue-emitting materials in multilayered OLEDs. nih.gov Similarly, pyrazolo[3,4-b]quinoline derivatives have been investigated as potential emitting materials for OLEDs. mdpi.comtku.edu.tw The ease of modification of the quinoline structure allows for the fine-tuning of its electronic and photoluminescent properties, making it a versatile scaffold for the design of new OLED materials. mdpi.com The development of new styrylquinoline-containing copolymers further highlights the potential of quinoline derivatives in optoelectronic applications. mdpi.com

Conjugation with Other Functional Moieties

The versatile reactivity of the dibromomethyl group on the quinoline core allows for its transformation into other functional handles, such as the bromomethyl group, which is a potent electrophile. This enables the covalent attachment of the quinoline scaffold to a wide array of nucleophilic molecules, including macrocyclic structures like azacrown ethers. This process, known as alkylation, is a cornerstone for creating sophisticated molecular systems where the unique properties of the quinoline unit are combined with the selective binding capabilities of macrocycles.

Alkylation of Macrocyclic Azacrown Ethers with Bromomethylated Quinoline Derivatives

The synthesis of N-pivot lariat (B8276320) ethers, where a functional sidearm is attached to the nitrogen atom of a macrocyclic ring, is a prominent application of bromomethylated quinoline derivatives. Research has demonstrated the effective N-alkylation of various azacrown ethers with 2-(bromomethyl)quinoline and its substituted analogs. researchgate.net

The general synthetic strategy involves the reaction of a bromomethylated quinoline with an appropriate azacrown ether in the presence of a weak base, such as sodium carbonate (Na₂CO₃), in an acetonitrile (B52724) (MeCN) solvent. researchgate.net The nitrogen atom of the azacrown ether acts as a nucleophile, displacing the bromide ion from the quinoline's methyl group to form a stable carbon-nitrogen bond. This reaction efficiently yields the desired N-substituted azacrown ether conjugates. researchgate.nettdl.org

For instance, 2-(bromomethyl)-8-methoxyquinoline (B15248545) has been successfully condensed with a series of monoazacrown ethers, including aza-12-crown-4, aza-15-crown-5, and aza-18-crown-6. researchgate.net The reactions proceed smoothly to afford the corresponding lariat ethers in good yields, typically ranging from 68% to 81%. researchgate.net Similarly, unsubstituted 2-(bromomethyl)quinoline has been used to alkylate aza-15-crown-5, yielding the N-[(2-quinolinyl)methyl]aza-15-crown-5 ligand. researchgate.net

The precursor, 2-(bromomethyl)-8-methoxyquinoline, is typically prepared via photochemical bromination of 2-methyl-8-methoxyquinoline using N-bromosuccinimide (NBS) in a carbon tetrachloride (CCl₄) solvent. researchgate.net

The table below summarizes the synthesis of several N-pivot lariat ethers through the alkylation of azacrown ethers with bromomethylated quinoline derivatives, highlighting the reactants and the yields of the resulting products.

Table 1: Synthesis of Quinoline-Azacrown Ether Conjugates via N-Alkylation This table details the specific azacrown ethers and bromomethylated quinoline precursors used in the synthesis of N-pivot lariat ethers, along with the reported chemical yields for each reaction.

| Bromomethylated Quinoline Precursor | Azacrown Ether | Resulting Conjugate | Yield (%) | Reference |

| 2-(Bromomethyl)-8-methoxyquinoline | Monoaza-12-crown-4 | N-[(8-Methoxy-2-quinolinyl)methyl]aza-12-crown-4 | 68 | researchgate.net |

| 2-(Bromomethyl)-8-methoxyquinoline | Monoaza-15-crown-5 | N-[(8-Methoxy-2-quinolinyl)methyl]aza-15-crown-5 | 81 | researchgate.net |

| 2-(Bromomethyl)-8-methoxyquinoline | Monoaza-18-crown-6 | N-[(8-Methoxy-2-quinolinyl)methyl]aza-18-crown-6 | 75 | researchgate.net |

| 2-(Bromomethyl)quinoline | Monoaza-15-crown-5 | N-[(2-Quinolinyl)methyl]aza-15-crown-5 | 83 | researchgate.net |

This synthetic approach provides a reliable and direct method for integrating the quinoline moiety into macrocyclic architectures, creating complex molecules with potential applications in ion sensing and coordination chemistry. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Dibromomethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including quinoline (B57606) derivatives. tsijournals.com By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of protons and carbons in the molecule can be achieved. uncw.edu

The proton of the dibromomethyl group (-CHBr₂) is expected to appear as a singlet in the downfield region, typically between δ 6.5 and 7.5 ppm, due to the strong deshielding effect of the two bromine atoms and the adjacent aromatic quinoline ring.

The aromatic protons on the quinoline ring would display characteristic signals in the range of δ 7.5 to 8.5 ppm. nih.gov The exact chemical shifts and coupling patterns are influenced by the electronic environment of each proton. For the quinoline ring, protons H-3 and H-4 would be adjacent to the nitrogen-containing part of the heterocycle, while H-5, H-6, H-7, and H-8 are on the benzene (B151609) ring portion. These protons would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Dibromomethyl)quinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHBr₂ | 6.5 - 7.5 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the dibromomethyl carbon and the nine carbons of the quinoline ring.

The carbon of the dibromomethyl group (-CHBr₂) is anticipated to have a chemical shift in the range of δ 30-45 ppm. The nine carbons of the quinoline ring would resonate in the aromatic region, typically between δ 120 and 155 ppm. researchgate.netchemicalbook.com The carbon atom C-2, directly attached to the electron-withdrawing dibromomethyl group and the nitrogen atom, would likely be the most downfield-shifted among the quinoline carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHBr₂ | 30 - 45 |

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of complex spectra. Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are spin-coupled to each other, typically over two to three bonds. nih.govipb.pt

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and the packing of molecules within the crystal lattice.

While the crystal structure of this compound itself is not described in the provided sources, a detailed structural analysis of the derivative 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline has been reported. iucr.orgresearchgate.netnih.gov This analysis offers significant insight into the structural features of this class of compounds.

The compound crystallizes in the monoclinic space group P2₁/n. iucr.org The quinoline ring system is observed to be nearly planar. iucr.orgresearchgate.netnih.gov

Table 3: Crystallographic Data for 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₇Br₃ClN | iucr.orgresearchgate.net |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 8.9042 (5) | iucr.orgresearchgate.net |

| b (Å) | 9.3375 (4) | iucr.orgresearchgate.net |

| c (Å) | 15.5107 (7) | iucr.orgresearchgate.net |

| β (°) | 104.553 (5) | iucr.orgresearchgate.net |

| Volume (ų) | 1248.23 (11) | iucr.org |

The crystal packing of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline is stabilized by a network of non-covalent interactions. iucr.orgresearchgate.netnih.gov These interactions are crucial in determining the supramolecular architecture.

C—H⋯Br Hydrogen Bonds : Molecules are linked into chains by C—H⋯Br interactions. iucr.orgresearchgate.netnih.gov

π–π Stacking : These chains are further connected into sheets through π–π stacking interactions between the pyridine (B92270) rings of adjacent, inversion-related molecules. iucr.orgresearchgate.netnih.gov The intercentroid distance between these stacked rings is approximately 3.608 Å. iucr.orgresearchgate.net

C—H⋯π Interactions : The crystal packing is also consolidated by C—H⋯π interactions. iucr.orgresearchgate.netresearchgate.net

Halogen Bonding : Within the sheets, short contacts indicative of halogen bonding are observed. These include a Br⋯Cl interaction of 3.4904 (18) Å and a Br⋯N interaction of 3.187 (6) Å. researchgate.netnih.gov Both distances are significantly shorter than the sum of the respective van der Waals radii, highlighting their importance in the crystal packing. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound (C₁₀H₇Br₂N) would be expected to show a molecular ion peak [M]⁺ corresponding to its isotopic mass. Due to the presence of two bromine atoms, this molecular ion peak will appear as a characteristic isotopic cluster, with the most abundant isotopes being ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound under mass spectrometric conditions can be predicted to follow several key pathways. A primary and highly probable fragmentation step is the sequential loss of bromine radicals (•Br), which is a common pathway for alkyl halides. This process leads to the formation of [M-Br]⁺ and [M-2Br]⁺ ions. The loss of a hydrogen bromide (HBr) molecule from the [M-Br]⁺ fragment is also a likely event. Further fragmentation would involve the stable quinoline ring system itself. A characteristic fragmentation of the quinoline core is the loss of a neutral hydrogen cyanide (HCN) molecule, a process observed in the fragmentation of the parent quinoline cation rsc.orgarxiv.org. This would lead to fragments such as [M-Br-HCN]⁺ or [M-2Br-HCN]⁺.

A plausible fragmentation pathway is outlined below:

Loss of a Bromine Radical: The initial cleavage of a C-Br bond results in the [M-Br]⁺ ion.

Sequential Loss of the Second Bromine: The [M-Br]⁺ ion can then lose the second bromine atom either as a radical (•Br) to form [M-2Br]⁺ or as HBr.

Formation of the Quinaldine Cation: The loss of both bromine atoms leads to a fragment corresponding to the 2-methylquinoline (B7769805) (quinaldine) cation.

Ring Fragmentation: Subsequent fragmentation of the quinoline ring system can occur, notably through the elimination of HCN rsc.org.

Analysis of the closely related 2-(tribromomethyl)quinoline shows prominent peaks in its mass spectrum at m/z 300, 298, and 302, which correspond to the [M-Br]⁺ fragment, highlighting the lability of the C-Br bond nih.gov. This supports the proposed initial loss of a bromine atom as a key fragmentation step for this compound.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 302/304/306 | [C₁₀H₇Br₂N]⁺ | Molecular Ion [M]⁺ |

| 223/225 | [C₁₀H₇BrN]⁺ | [M - Br]⁺ |

| 144 | [C₁₀H₈N]⁺ | [M - 2Br + H]⁺ (Quinaldine cation) |

| 143 | [C₁₀H₇N]⁺ | [M - 2Br]⁺ |

| 116 | [C₉H₆]⁺ | [M - 2Br - HCN]⁺ |

Note: The m/z values for bromine-containing fragments are represented by the major isotopes (⁷⁹Br, ⁸¹Br) and will appear as distinct isotopic patterns.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. The IR spectrum of this compound is dominated by absorptions corresponding to the quinoline ring and the dibromomethyl substituent.

The aromatic quinoline core gives rise to several characteristic bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region researchgate.net. The C=C and C=N stretching vibrations within the fused aromatic rings produce a series of sharp peaks in the 1400-1650 cm⁻¹ range. Specifically, bands around 1600 cm⁻¹ and in the 1500-1430 cm⁻¹ region are indicative of the aromatic system pressbooks.pub.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3050 | Aromatic C-H Stretch | Medium-Weak |

| ~2950 | Aliphatic C-H Stretch (-CHBr₂) | Weak |

| 1620-1580 | Aromatic C=C/C=N Stretch | Medium-Strong |

| 1520-1450 | Aromatic C=C/C=N Stretch | Medium-Strong |

| 800-600 | C-Br Stretch | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the π-electron system of the quinoline ring.

Quinoline and its derivatives are known to exhibit intense π→π* transitions rsc.org. The spectrum of the parent quinoline molecule in ethanol (B145695) shows absorption maxima (λmax) at approximately 204 nm, 225 nm, 275 nm, and 313 nm photochemcad.com. These bands arise from electronic transitions within the fused aromatic system. The introduction of the dibromomethyl group at the 2-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in these absorption bands compared to unsubstituted quinoline.

Studies on other substituted quinolines reveal characteristic absorption patterns. For instance, 5,7-dibromo-8-hydroxy quinoline shows n→π* transitions around 310-330 nm and π→π* transitions around 240 nm asianpubs.org. Theoretical studies on various quinoline derivatives confirm the presence of multiple possible electronic transitions throughout the UV region, often between 200 and 400 nm wiley.com. The observed spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is a key characteristic msu.edu.

Table 3: Expected UV-Visible Absorption Maxima (λmax) for this compound

| Approximate λmax (nm) | Type of Transition | Associated Chromophore |

| ~230-250 | π→π | Quinoline Ring |

| ~280-290 | π→π | Quinoline Ring |

| ~315-325 | n→π* / π→π* | Quinoline Ring (N lone pair) |

Note: The exact λmax values and molar absorptivities (ε) are dependent on the solvent used.

Surface-Sensitive Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the atoms within a material. The analysis depth is typically around 10 nm mdpi.com. For this compound, XPS would provide binding energy data for carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d).

The XPS spectrum of quinoline shows distinct features for the carbon atoms based on their chemical environment. The C 1s spectrum can be resolved into multiple peaks, reflecting carbons bonded to other carbons versus those bonded to the electronegative nitrogen atom. For gaseous quinoline, C 1s binding energies have been reported at 290.32 eV, 290.65 eV, and 291.15 eV cnr.it. The carbon of the dibromomethyl group would have a distinct, higher binding energy due to the influence of the two electronegative bromine atoms.

The nitrogen atom in the quinoline ring provides a characteristic N 1s signal. For quinoline, this peak is observed at a binding energy of approximately 404.4 eV cnr.it. The bromine atoms would be identified by their Br 3d core level spectrum, which appears as a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit splitting. The binding energy for C-Br bonds typically falls in the range of 70-71 eV for the Br 3d₅/₂ peak.

Table 4: Predicted XPS Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) | Notes |

| C 1s | ~285.0 | Aromatic C-C/C-H |

| C 1s | ~286.5 | Aromatic C-N / C-Br |

| N 1s | ~400-401 | Quinoline Nitrogen (solid state) |

| Br 3d₅/₂ | ~70-71 | C-Br bond |

| Br 3d₃/₂ | ~71-72 | C-Br bond (Spin-orbit split) |

Note: Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV and can vary slightly based on instrument calibration and sample charging.

Theoretical and Computational Chemistry Studies of 2 Dibromomethyl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Detailed Density Functional Theory (DFT) studies specifically investigating the electronic structure and reactivity of 2-(Dibromomethyl)quinoline are not extensively available in publicly accessible scientific literature. DFT is a powerful computational method used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. This approach is based on calculating the electron density of a system rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For quinoline (B57606) derivatives, DFT calculations are commonly employed to understand their behavior in various chemical and biological contexts.

HOMO-LUMO Energy Analysis for Charge Transfer Characteristics

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's charge transfer characteristics and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability; a smaller gap often implies higher reactivity.

While specific HOMO-LUMO energy values for this compound have not been reported in the searched literature, studies on related quinoline compounds demonstrate the utility of this analysis. For instance, DFT calculations on other quinoline derivatives have been used to determine their HOMO-LUMO gaps, indicating potential for internal charge transfer. Such calculations would be essential to characterize the electronic behavior of this compound.

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, specific MEP surface calculations are not available in the reviewed sources. However, MEP analyses performed on other quinoline derivatives have successfully identified key reactive sites, such as the nitrogen atom in the quinoline ring, which typically appears as a region of negative electrostatic potential. An MEP analysis for this compound would clarify how the dibromomethyl substituent influences the charge distribution and reactivity of the quinoline scaffold.

Determination of Quantum Chemical Descriptors

Quantum chemical descriptors provide quantitative insights into the reactivity and stability of molecules. These descriptors, often derived from HOMO and LUMO energies, include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a stable system.

Hardness (η) and Softness (S): Describe the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Specific calculated values for these descriptors for this compound were not found. Studies on similar heterocyclic compounds show that these parameters are instrumental in building structure-activity relationships and predicting chemical behavior.

Table 6.1: Quantum Chemical Descriptor Formulas

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I = -EHOMO |

| Electron Affinity (A) | A = -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

This table presents the standard equations used to calculate quantum chemical descriptors from HOMO and LUMO energies.

Prediction of Spectroscopic Properties via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. This technique allows for a direct comparison between theoretical and experimental spectra, aiding in the interpretation of electronic properties.

A TD-DFT analysis for this compound has not been reported in the available literature. For other quinoline-based materials, TD-DFT has been successfully used to calculate electronic absorption and emission spectra, showing good agreement with experimental data and providing insights into the nature of the electronic transitions involved.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of a compound in various environments, such as in solution or in complex with a biological target.

No specific MD simulation studies focused on this compound were identified. However, MD simulations have been applied to other quinoline derivatives to explore their dynamic behavior and binding stability with biological targets like enzymes, revealing key interactions and conformational changes. Such simulations for this compound could elucidate its behavior in a biological context or its interactions with other molecules.

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, are crucial in determining the supramolecular structure and properties of chemical compounds. The analysis of these weak interactions is often performed using data from X-ray crystallography and computational tools like Hirshfeld surface analysis.

In-depth Studies of Halogen Bonding Phenomena

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). acs.org This phenomenon arises from an anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. acs.org The strength of this interaction typically increases with the polarizability of the halogen atom, following the trend F ≪ Cl < Br < I.

In the case of this compound, the two bromine atoms of the dibromomethyl group are potential halogen bond donors. Computational studies on similar brominated organic molecules have validated their ability to engage in these interactions. For instance, theoretical calculations and X-ray analysis of 2-(dibromomethyl)benzonitrile revealed unexpectedly short C≡N···Br halogen bonds, demonstrating that even C(sp³)-linked bromine atoms can act as effective halogen bond donors, particularly when enhanced by other intermolecular forces like π-stacking. researchgate.net

The quinoline moiety itself provides a potential halogen bond acceptor site at the nitrogen atom (N1). The nitrogen's lone pair of electrons can interact with the σ-hole of a bromine atom on a neighboring molecule. Studies of adducts between quinoline and halocarbons, dating back to the 19th century, first suggested this type of interaction. acs.org More recent computational and crystallographic analyses confirm that in halogen-bonded complexes involving nitrogen heteroaromatics like quinoline, the interaction is highly directional, with the halogen atom aligning with the axis of the nitrogen's lone pair.

While a dedicated computational study solely on this compound's halogen bonding is not extensively documented in the provided results, analysis of closely related structures provides strong evidence. For example, the crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline features a short Br···N contact of 3.187 (6) Å, a distance significantly shorter than the sum of the van der Waals radii, which is a key indicator of a halogen bonding interaction. This suggests that the bromine atoms in the dibromomethyl group of this compound are highly likely to participate in stabilizing halogen bonds within its crystal lattice and in solution. scholaris.ca Computational studies using Density Functional Theory (DFT) are instrumental in quantifying the energetics of these bonds and mapping the molecular electrostatic potential (MEP) to visualize the σ-hole on the bromine atoms. researchgate.netscholaris.carsc.org

| Feature | Description | Relevance to this compound |

| Halogen Bond Donor | The electrophilic bromine atoms of the -CHBr₂ group. | The σ-hole on the bromine atoms can interact with electron donors. |

| Halogen Bond Acceptor | The nucleophilic nitrogen atom of the quinoline ring. | The lone pair on the nitrogen can accept a halogen bond. |

| Interaction Type | C-Br···N (intermolecular) | This interaction is crucial for understanding the molecule's self-assembly and crystal packing. |

| Supporting Evidence | Short Br···N contacts observed in crystal structures of similar compounds; computational MEP maps showing a positive σ-hole. researchgate.netrsc.org | Provides a strong basis for predicting similar behavior in this compound. |

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto a surface defined by the molecule's electron distribution, a detailed picture of the crystal packing emerges. nih.govnih.gov The associated 2D fingerprint plots deconstruct the Hirshfeld surface to provide quantitative summaries of the different types of intermolecular contacts and their relative contributions. nih.gov

For quinoline derivatives, Hirshfeld analyses consistently reveal the importance of H···H, C···H/H···C, and various heteroatom contacts in stabilizing the crystal structure. nih.govnih.goviucr.org While a specific Hirshfeld analysis for this compound is not available, the analysis of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline provides critical insights. The study identified key intermolecular interactions including C—H···Br, C—H···π, and π–π stacking interactions, in addition to short Br···Cl and Br···N contacts indicative of halogen bonding.

The dnorm map for such a compound would show distinct red spots, indicating contacts shorter than the van der Waals radii, corresponding to these specific hydrogen and halogen bonds. The shape index map would feature characteristic adjacent red and blue triangles, confirming the presence of π–π stacking between the quinoline rings. Finally, the curvedness plot would delineate the flat regions of the aromatic rings that participate in these stacking interactions. nih.goviucr.org

Fingerprint plots quantify these interactions. Based on analyses of similar aromatic and quinoline-based structures, a hypothetical breakdown of the major intermolecular contacts for this compound can be projected. nih.govnih.goviucr.org

| Contact Type | Description | Estimated Contribution |

| H···H | Represents contacts between hydrogen atoms on adjacent molecules; typically the most abundant contact. | ~30-45% |

| C···H/H···C | Arises from C-H···π interactions and general van der Waals contacts between carbon and hydrogen. | ~15-30% |

| Br···H/H···Br | Corresponds to C-H···Br hydrogen bonds, a significant interaction due to the dibromomethyl group. | ~10-20% |

| C···C | Indicates π-π stacking interactions between the aromatic quinoline rings. | ~5-15% |

| Br···N/N···Br | Represents the specific C-Br···N halogen bonds. | ~1-5% |

Computational Validation of Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is indispensable for validating proposed reaction mechanisms. researchgate.netbeilstein-journals.org By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be mapped. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis to confirm the most plausible mechanistic pathway. beilstein-journals.orgnih.gov

The synthesis of this compound is most commonly achieved through the radical bromination of 2-methylquinoline (B7769805). This reaction typically proceeds via a free-radical chain mechanism, especially when initiated by UV light or a radical initiator like AIBN (Azobisisobutyronitrile) with a bromine source such as N-bromosuccinimide (NBS). byjus.com

The mechanism can be described in three key stages, each of which can be modeled computationally to validate its feasibility:

Initiation: The process begins with the homolytic cleavage of the bromine source (e.g., Br₂) or an initiator to produce bromine radicals (Br•). DFT calculations can determine the energy required for this bond cleavage.

Propagation: This is a two-step cycle. A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylquinoline, forming a stable benzylic-type radical and HBr. This radical then reacts with another molecule of the bromine source (e.g., Br₂) to form 2-(bromomethyl)quinoline (B1281361) and a new bromine radical, which continues the chain. To form the dibromo- product, this process repeats on the 2-(bromomethyl)quinoline intermediate. Computational modeling of the transition states for hydrogen abstraction and bromine transfer steps is crucial to confirm that the activation barriers are reasonably low for the reaction to proceed. beilstein-journals.org

Termination: The reaction concludes when radicals combine in various ways, for example, two bromine radicals forming Br₂ or an alkyl radical combining with a bromine radical.

Computational validation would involve calculating the free energy profile for the entire process. researchgate.net Such studies can confirm that the proposed radical pathway is energetically more favorable than potential ionic pathways and can also rationalize the observed regioselectivity of the bromination at the benzylic position. nih.gov

| Mechanistic Step | Reaction | Role of Computational Chemistry |

| Initiation | Br₂ → 2 Br• | Calculate bond dissociation energy. |

| Propagation 1a | Quinoline-CH₃ + Br• → Quinoline-CH₂• + HBr | Model transition state and calculate activation energy for hydrogen abstraction. |

| Propagation 1b | Quinoline-CH₂• + Br₂ → Quinoline-CH₂Br + Br• | Model transition state and calculate activation energy for bromine transfer. |

| Propagation 2a | Quinoline-CH₂Br + Br• → Quinoline-CHBr• + HBr | Calculate activation energy for the second hydrogen abstraction. |

| Propagation 2b | Quinoline-CHBr• + Br₂ → Quinoline-CHBr₂ + Br• | Calculate activation energy for the second bromine transfer. |

| Termination | e.g., Br• + Br• → Br₂ | Calculate reaction exothermicity. |

Future Research Directions and Unexplored Avenues for 2 Dibromomethyl Quinoline

Development of Green and Sustainable Synthetic Routes

The chemical industry's growing emphasis on sustainability is driving a shift towards greener synthetic methodologies for quinoline (B57606) derivatives. rsc.orgijpsjournal.com Future research will likely focus on replacing traditional, often harsh, synthetic conditions with more environmentally friendly alternatives. rsc.org This includes the exploration of solvent-free reactions, the use of biodegradable catalysts, and the implementation of energy-efficient techniques like microwave and ultrasound-assisted synthesis. rsc.orgresearchgate.net

Mechanochemistry, which involves conducting reactions in the solid state by grinding, is a promising solvent-free approach that could be adapted for the synthesis of 2-(Dibromomethyl)quinoline precursors. researchgate.netrsc.org The use of water as a green solvent is another area of active investigation for the synthesis of quinoline derivatives, which could potentially be applied to the synthesis of this compound. nih.gov Furthermore, the development of catalytic systems using earth-abundant and non-toxic metals, such as iron, copper, and nickel, is a key goal to move away from precious metal catalysts. nih.govorganic-chemistry.org The use of bio-based catalysts and reagents, such as formic acid derived from biomass, also presents a sustainable pathway for future synthetic efforts. ijpsjournal.com

Exploration of Novel Reaction Pathways and Catalytic Systems

The dibromomethyl group at the 2-position of the quinoline ring is a highly reactive functional group, making it a versatile precursor for a wide range of chemical transformations. frontiersin.orgfrontiersin.org Future research will undoubtedly focus on exploring novel reaction pathways to further exploit the synthetic potential of this moiety. This includes the development of new catalytic systems that can selectively functionalize the C-Br bonds, allowing for the introduction of a diverse array of substituents.

Recent advancements in photoredox catalysis offer exciting possibilities for the activation of the C-Br bonds in this compound under mild conditions. frontiersin.orgfrontiersin.org Visible-light-mediated reactions could enable novel cross-coupling reactions, alkylations, and arylations that are not accessible through traditional thermal methods. organic-chemistry.orgrsc.org Furthermore, the exploration of dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst, could unlock unprecedented reactivity and selectivity.

The development of catalyst-free reactions is another important avenue of research. nih.govnih.gov For instance, the use of in-situ generated reagents or the exploitation of the inherent reactivity of the starting materials could lead to more efficient and atom-economical synthetic methods. organic-chemistry.org Researchers are also investigating the direct functionalization of C-H bonds in the quinoline nucleus, which, if combined with transformations of the dibromomethyl group, could provide a powerful strategy for the rapid construction of complex quinoline derivatives. mdpi.comrsc.org

Expansion of Advanced Material Science Applications

Quinoline derivatives have already demonstrated their utility in various areas of materials science, including as dyes, pigments, and components of organic light-emitting diodes (OLEDs). numberanalytics.commdpi.comresearchgate.net The unique electronic and photophysical properties of the quinoline core, coupled with the reactive dibromomethyl group, make this compound a promising building block for the creation of novel advanced materials. chemimpex.comchemimpex.com

Future research could focus on incorporating this compound into polymeric structures to develop new materials with enhanced thermal stability, flame retardancy, or specific optical properties. chemimpex.com The dibromomethyl group can serve as a reactive site for polymerization or for grafting onto existing polymer backbones. Furthermore, the synthesis of quinoline-based metal-organic frameworks (MOFs) and coordination polymers using this compound as a ligand could lead to materials with applications in gas storage, catalysis, and sensing.

The potential of quinoline derivatives in third-generation photovoltaics is another exciting area of exploration. researchgate.net By modifying the structure of this compound, it may be possible to tune its electronic properties for use as an electron acceptor or donor material in organic solar cells. researchgate.net The green synthesis of quinoline-metal complex nanoparticles for use in OLEDs is also an emerging field with significant potential. arakut.ac.ir

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. rsc.org For this compound, advanced computational modeling can play a crucial role in several areas of future research.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict the regioselectivity of functionalization reactions, and calculate the electronic and photophysical properties of novel derivatives. ekb.egjlu.edu.cn This information can guide the design of new catalysts and reaction conditions for more efficient and selective syntheses.

Machine learning (ML) techniques are also emerging as powerful tools for predicting the properties and reactivity of molecules. doaj.org By training ML models on existing data for quinoline derivatives, it may be possible to predict the biological activity, material properties, or synthetic accessibility of new compounds based on this compound. This predictive capability can significantly accelerate the discovery and development of new functional molecules.

Furthermore, molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and interaction modes of this compound derivatives with biological targets, aiding in the design of new therapeutic agents. mdpi.comnih.govnih.gov This in-silico approach can help to prioritize synthetic targets and reduce the time and cost associated with drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.